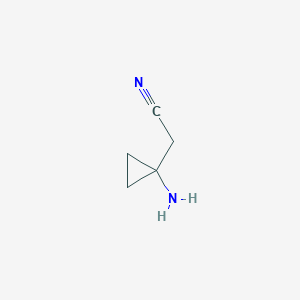
(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-6-fluoro-3-methylsulfanylphenyl)methanol, also known as BFMPM, is a chemical compound with a complex structure. It has a molecular weight of 251.12 and its IUPAC name is (2-bromo-6-fluoro-3-(methylthio)phenyl)methanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrFOS/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.12 . It is a solid at room temperature . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Thermal Energy Transport System by Synthesis and Decomposition Reactions
A study reviewed the application of methanol in thermal energy transport systems. This involves a two-step liquid-phase methanol synthesis process starting with carbonylation of methanol to methyl formate, followed by hydrogenolysis. The focus was on developing low-temperature decomposition and synthetic catalysts, liquid-phase reactors, and simulating energy transport efficiency. This research might relate to the broader context of using methanol derivatives in energy conservation and global environment protection (Qiusheng Liu et al., 2002).
Methanol as a Hydrogen Source
Another paper discusses hydrogen production from methanol thermochemical conversion, highlighting methanol as a promising liquid hydrogen carrier. This comprehensive review focuses on current production pathways, catalyst development, and reactor technology, which could provide insights into the use of methanol derivatives in hydrogen production and the potential development of a hydrogen-methanol economy (G. García et al., 2021).
Methanol in Fuel Cells
The methanol-air fuel cell, particularly methanol oxidation mechanisms at platinum electrodes in acidic electrolytes, has been reviewed. This research is pertinent to understanding the catalytic processes and challenges in utilizing methanol and its derivatives in fuel cell technologies, which could inform applications of your compound of interest in energy conversion (A. Heinzel & V. M. Barragán, 1999).
Methanol for Environmental Applications
Methanol and its derivatives' potential in environmental applications, such as bioremediation or as indicators of cellulosic insulation degradation in transformer mineral oil, has been explored. This signifies the role of methanol-based compounds in monitoring and improving environmental health (J. Jalbert et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
(2-bromo-6-fluoro-3-methylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFOS/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVEIPVROMGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














